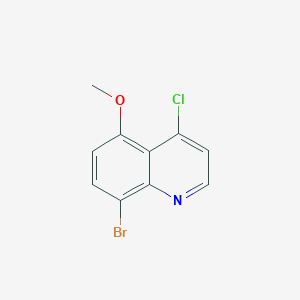
2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane is a silicon-containing organic compound with the molecular formula C18H42O4Si2. This compound is characterized by its unique structure, which includes multiple oxygen and silicon atoms, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane typically involves the reaction of silane derivatives with organic compounds containing oxygen atoms. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound .
Analyse Des Réactions Chimiques
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as drug delivery or material synthesis .
Comparaison Avec Des Composés Similaires
Compared to other silicon-containing compounds, 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane is unique due to its multiple oxygen atoms and specific structural arrangement. Similar compounds include:
2,2,3,3,14,14,15,15-Octamethyl-4,13-dioxa-3,14-disilahexadeca-7,9-diyne: Differing by the presence of a diyne group.
2,2,3,3,14,14,15,15-Octamethyl-5-vinyl-4,13-dioxa-3,14-disilahexadecane: Differing by the presence of a vinyl group.
Propriétés
IUPAC Name |
tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMXCJJJAXWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)

![6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B2583648.png)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2583654.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/new.no-structure.jpg)

